molecular formula C16H22N2O4 B1416735 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid CAS No. 773123-81-2

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Cat. No. B1416735
CAS RN: 773123-81-2
M. Wt: 306.36 g/mol
InChI Key: SDBKDWHCORUOFM-UHFFFAOYSA-N
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Description

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid, also known as Boc-D-FP(OBzl)-OH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

  • Preparative Synthesis Method : A study explored the synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active compounds, including 2-thioxo-l,3thiazan-4-ones (Orlinskii, 1996).
  • Orthogonally Protected Derivatives Synthesis : Research presented methods for synthesizing ethyl 4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful for synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
  • Novel Synthetic Routes : A study detailed a new synthetic route to compounds with affinity to muscarinic M2-receptor, involving modifications to the piperidine ring (Holzgrabe & Heller, 2003).

Antimicrobial and Biological Activities

  • Antimicrobial Activity of Derivatives : A research synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives from a similar propanoic acid compound and evaluated their antimicrobial activities, finding strong activities against tested microorganisms (Pund et al., 2020).

Novel Compounds and Methods

  • Synthesis of Light Stabilizers : Research established the synthetic technology of a polymeric hindered amines light stabilizer, utilizing derivatives of this propanoic acid (Deng Yi, 2008).

Pharmacological Applications

  • Synthesis of Dabigatran Etexilate : A study on the synthesis of Dabigatran Etexilate utilized a similar propanoic acid derivative, highlighting its relevance in the creation of pharmaceutical compounds (Cheng Huansheng, 2013).

properties

IUPAC Name

3-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c17-14(10-15(19)20)13-6-8-18(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBKDWHCORUOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(CC(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655115
Record name 3-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

CAS RN

773123-81-2
Record name 3-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
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3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
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3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
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3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
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3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
Reactant of Route 6
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

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